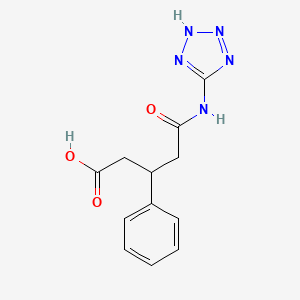

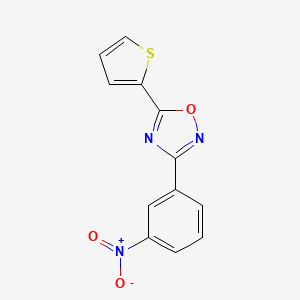

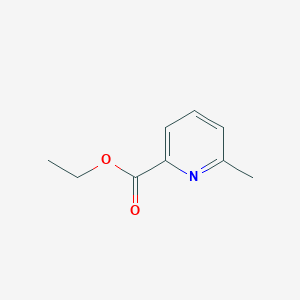

3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

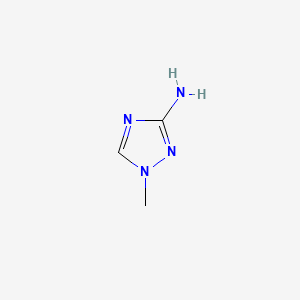

3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole, otherwise known as NTO, is an organic compound belonging to the oxadiazole family. It is a heterocyclic compound with a five-membered ring containing two nitrogen and two oxygen atoms. NTO has been extensively studied for its potential applications in various scientific research fields due to its unique properties.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole and its derivatives have been synthesized through various chemical reactions involving precursors like 3-nitrobenzoic acid. These compounds have been characterized using spectroscopic techniques such as IR, NMR, and mass spectrometry to elucidate their structures. The process involves converting 3-nitrobenzoic acid into ester, hydrazide, and subsequently to 1,2,4-oxadiazole derivatives, showcasing the compound's versatility in synthetic organic chemistry (Aziz‐ur‐Rehman et al., 2013).

Antimicrobial Activity

The antimicrobial properties of 3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole derivatives have been extensively studied, with compounds exhibiting significant activity against a broad spectrum of bacterial and fungal strains. This includes both gram-positive and gram-negative bacteria, highlighting the potential of these compounds in developing new antimicrobial agents (D. Joshi & K. Parikh, 2013).

Antifungal and Apoptotic Effects

Specific derivatives of 1,2,4-oxadiazole have shown potent antifungal effects against various Candida species, coupled with apoptotic effects, indicating their potential use in antifungal therapies. The compounds' ability to induce apoptosis in fungal cells while being non-toxic to healthy cells underscores their therapeutic potential (B. Çavușoğlu, L. Yurttaş, & Z. Cantürk, 2018).

Optoelectronic and Sensor Applications

The photophysical properties of thiophene-substituted 1,2,4-oxadiazole derivatives have been studied for their potential applications in optoelectronics and as sensors. These studies reveal the compounds' suitability for use in photonic, sensor, and optoelectronic devices, thanks to their promising photophysical characteristics and their ability to interact selectively with metal ions (L. Naik et al., 2021).

Corrosion Inhibition

Oxadiazole derivatives have been explored as corrosion inhibitors for mild steel in acidic environments. Their high inhibition efficiency, confirmed through various spectroscopic and electrochemical methods, showcases their potential in industrial applications to protect metals against corrosion (Vikas Kalia et al., 2020).

Eigenschaften

IUPAC Name |

3-(3-nitrophenyl)-5-thiophen-2-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N3O3S/c16-15(17)9-4-1-3-8(7-9)11-13-12(18-14-11)10-5-2-6-19-10/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQURSOAJNRVVBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC(=N2)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30341478 |

Source

|

| Record name | 3-(3-nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30341478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26662928 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole | |

CAS RN |

218144-79-7 |

Source

|

| Record name | 3-(3-nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30341478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Methyl-8-azabicyclo[3.2.1]oct-3-ene](/img/structure/B1296717.png)

![5-[(Thiophen-2-ylmethyl)-amino]-1,3-dihydro-benzoimidazol-2-one](/img/structure/B1296723.png)

![1,4-Dioxaspiro[4.5]decan-8-ol](/img/structure/B1296732.png)